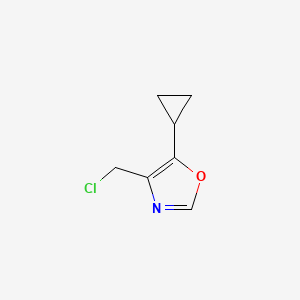
4-(3,3-Diethoxypropoxy)benzonitrile
Descripción general
Descripción
“4-(3,3-Diethoxypropoxy)benzonitrile” is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “4-(3,3-Diethoxypropoxy)benzonitrile” is1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(3,3-Diethoxypropoxy)benzonitrile” is a liquid at room temperature . The compound has a molecular weight of 249.31 .Aplicaciones Científicas De Investigación
Electrolyte Additives in Lithium Ion Batteries
4-(3,3-Diethoxypropoxy)benzonitrile, while not directly mentioned, may have similarities in application to related benzonitrile compounds used in battery technologies. For instance, 4-(Trifluoromethyl)-benzonitrile has been utilized as an innovative electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This addition has led to significant improvements in the cyclic stability of the battery, with a notable increase in capacity retention over numerous cycles. This is attributed to the formation of a protective film on the cathode, which inhibits electrolyte oxidation and manganese dissolution, thereby enhancing the battery's performance and longevity (Huang et al., 2014).
Corrosion Inhibition
Benzonitrile derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. These compounds have shown excellent performance in protecting steel surfaces, with certain derivatives outperforming others. The effectiveness of these inhibitors is linked to their ability to form a protective layer on the steel surface, adhering to Langmuir's adsorption isotherm. This protective layer significantly reduces corrosion rates, as confirmed by various electrochemical and surface analysis techniques (Chaouiki et al., 2018).
Liquid Crystal Technology
In the field of materials science, specific benzonitrile compounds have been developed with potential applications in liquid crystal technology. These compounds, characterized by their luminescent properties and liquid crystalline behavior, have been synthesized to explore their suitability as mesogens. Their study reveals significant insights into their phase behavior and optical properties, indicating potential applications in display technologies and other optoelectronic devices (Ahipa et al., 2014).
Photophysical Behavior and Complexation with Cyclodextrins
The dual fluorescence of dialkylaminobenzonitriles in aqueous solutions of cyclodextrins has been studied to understand their photophysical behavior and complexation properties. These studies are crucial in developing fluorescence polarity probes and elucidating the interactions between such compounds and cyclodextrins, potentially leading to applications in sensing and molecular recognition technologies (Cox et al., 1984).
Propiedades
IUPAC Name |
4-(3,3-diethoxypropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-16-14(17-4-2)9-10-18-13-7-5-12(11-15)6-8-13/h5-8,14H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMOLLSQTXVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=CC=C(C=C1)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Diethoxypropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)






![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
